molecular formula C8H7ClN2O B1424123 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-58-4

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1424123
CAS No.: 1190321-58-4
M. Wt: 182.61 g/mol
InChI Key: SWZFPLUXUHUGIV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-58-4) is a high-value heterocyclic building block in medicinal chemistry, recognized for its role as a key synthon in the development of novel kinase inhibitors. This compound features the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in drug discovery that serves as a bioisostere for purines and indoles . The planar, fused bicyclic system contains both hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) motifs, enabling it to form crucial interactions in the hinge region of kinase ATP-binding sites . The reactive 4-chloro substituent and 6-methoxy group on this scaffold provide distinct sites for further functionalization via cross-coupling reactions and other derivatization strategies, allowing researchers to rapidly explore structure-activity relationships (SAR) . This chemical intermediate is specifically valuable in oncology research, serving as a core structure in the design of potential therapeutic agents. The 7-azaindole scaffold is a common feature in compounds targeting Fibroblast Growth Factor Receptors (FGFRs) and other critical kinase targets. Furthermore, this and related pyrrolopyridine derivatives have been investigated as selective inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system (CNS) diseases , and as inhibitors of the Colony Stimulated Factor 1 Receptor (CSF1R) kinase . The compound is supplied as a solid and should be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFPLUXUHUGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696626
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-58-4
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, the compound effectively blocks the transmission of growth signals within the cell, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact duration of these effects can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolic products of the compound can also interact with other biomolecules, potentially affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes, leading to its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.

Biological Activity

4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its biological activities, particularly in cancer therapy and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C8H7ClNO\text{C}_8\text{H}_7\text{Cl}\text{N}\text{O}

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • N = Nitrogen
  • O = Oxygen

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other kinases, which play crucial roles in various cellular processes including proliferation, migration, and survival.

Inhibition of FGFRs

A study highlighted the compound's potent inhibitory effects on FGFR1, FGFR2, and FGFR3. The IC50 values for these receptors are as follows:

ReceptorIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The compound demonstrated not only inhibition of receptor activity but also induced apoptosis in breast cancer cells (4T1 cells), significantly reducing their proliferation and invasiveness .

The mechanism by which this compound exerts its effects involves binding to the FGFRs and altering downstream signaling pathways. Specifically, it was observed that treatment with this compound led to decreased expression of matrix metalloproteinase 9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a role in modulating extracellular matrix dynamics .

Case Study: Anticancer Activity

In vitro studies have shown that the compound effectively inhibits the migration and invasion of cancer cells. For instance, in a controlled experiment with 4T1 cells treated with varying concentrations of the compound, significant reductions in both migration and invasion were recorded compared to control groups .

Kinase Inhibition

Beyond FGFRs, there is evidence that derivatives of pyrrolo[2,3-b]pyridine can inhibit other kinases such as SGK-1. This kinase is involved in various cellular processes including cell growth and survival. Compounds similar to this compound have been shown to treat disorders mediated by SGK-1 activity .

Pharmacological Testing

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. Research indicates that derivatives of this compound exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3.

Case Study: FGFR Inhibition

A study demonstrated that compound 4h (a derivative) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory potential. In vitro assays revealed that this compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. Additionally, it significantly reduced cell migration and invasion, suggesting its potential as a lead compound for cancer therapy .

Pharmacological Properties

The pharmacological profile of this compound includes various activities such as:

  • Anticonvulsant
  • Analgesic
  • Anti-inflammatory
  • Anti-MDR (multidrug resistance)
  • Antipyretic

These properties make it a versatile scaffold in drug design, especially for developing new therapeutic agents targeting multiple pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyrrolo ring can significantly affect biological activity.

Compound ModificationBiological ActivityIC50 Values
Unmodified 4hBaseline activity-
4-Iodo derivativeIncreased FGFR inhibition~10 nM
4-Fluoro derivativeEnhanced anti-inflammatory effects~15 nM

This table highlights how structural variations can lead to significant differences in biological activity .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common methods include:

  • Condensation Reactions : Using substituted pyrrole and pyridine derivatives.
  • Cross-Coupling Techniques : Employing palladium-catalyzed reactions to form the desired heterocyclic framework.

These synthetic strategies are crucial for producing compounds with tailored biological activities .

Comparison with Similar Compounds

Substituent Effects on Electronic and Binding Properties

The substituents at positions 4 and 6 significantly influence the compound’s reactivity and target affinity. Key analogs include:

Compound Name Substituents Key Properties Reference
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Cl (C4), Cl (C6) Higher lipophilicity; reduced solubility; enhanced membrane permeability
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Cl (C4), NH₂ (C6) Increased polarity; potential for hydrogen bonding with target residues
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Cl (C4), COOEt (C5) Ester group enhances lipophilicity; may alter metabolic stability
Thieno[2,3-b]pyridine analogs S atom in place of N (core ring) Lower solubility due to sulfur’s hydrophobicity; comparable activity in some targets
  • 4-Chloro-6-Methoxy Derivative : The methoxy group (electron-donating) balances the electron-withdrawing chloro substituent, improving solubility compared to dichloro analogs while retaining moderate lipophilicity for membrane penetration .

Solubility and Pharmacokinetic Considerations

  • Thieno[2,3-b]pyridines often face solubility challenges, requiring cyclodextrin formulations for in vivo studies . Replacing sulfur with nitrogen (as in pyrrolo derivatives) improves aqueous solubility. The methoxy group in 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine further enhances solubility compared to non-polar substituents (e.g., methyl or halogens) .
  • In contrast, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine’s high lipophilicity limits solubility, necessitating formulation optimization .

Q & A

Q. What are the common synthetic routes for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example:
  • Step 1 : Start with a pyrrolo[2,3-b]pyridine core. Introduce methoxy groups via nucleophilic substitution (e.g., using NaH and methyl iodide in THF at 0°C to room temperature) .
  • Step 2 : Chlorination at the 4-position using reagents like PCl₅ or SOCl₂ under controlled conditions to avoid over-halogenation .
  • Step 3 : Purification via column chromatography or crystallization from methanol to isolate the target compound .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from methanol or THF yields single crystals suitable for X-ray analysis .
  • Data Collection : Use a diffractometer (e.g., Cu-Kα radiation) to measure bond lengths, angles, and dihedral angles. For example, the dihedral angle between the pyrrolopyridine core and substituents (e.g., 79.6° for a sulfonyl-protected derivative) reveals steric and electronic interactions .
  • Refinement : Hydrogen atoms are placed in calculated positions and refined using riding models. Software like SHELXL is employed for structure solution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent positions. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons appear between 6.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 213.05) .
  • IR Spectroscopy : Stretching frequencies for C-Cl (~750 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address regioisomer formation during N-protection of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :
  • Protecting Group Selection : Use bulky groups (e.g., p-toluenesulfonyl) to minimize steric clashes. For example, sulfonyl protection yields >78% regioselective product .
  • Reaction Optimization : Lower temperatures (e.g., 0°C) and controlled reagent addition reduce competing pathways. In cases where regioisomers form (e.g., methoxymethyl protection yielding a 1:1.6 ratio), HPLC or fractional crystallization separates them .
  • Computational Modeling : DFT calculations predict energy barriers for competing pathways, guiding solvent and catalyst selection .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify the 4-chloro and 6-methoxy groups to assess impact on kinase inhibition or receptor binding. For example, replacing chlorine with bromine alters electron-withdrawing effects, affecting potency .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values for kinases) or cellular models. Correlate activity with electronic parameters (Hammett σ) or steric bulk (Taft Es) .
  • Crystallographic Data : Co-crystallization with target proteins (e.g., kinases) reveals binding interactions, such as hydrogen bonds between the methoxy group and active-site residues .

Q. How can contradictions in synthetic yield data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch). For example, Pd(PPh₃)₄ activity varies with storage time, affecting Suzuki coupling yields .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or dimerization products). Adjust stoichiometry (e.g., excess boronic acid in cross-coupling) to suppress undesired pathways .
  • Literature Cross-Referencing : Compare protocols from peer-reviewed journals (e.g., Acta Crystallographica or Journal of Medicinal Chemistry) to identify consensus conditions .

Q. What computational tools predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Software like Gaussian or ORCA computes Fukui indices to identify electron-rich sites. For example, the 4-position of pyrrolo[2,3-b]pyridine is more electrophilic than the 5-position, favoring chlorination .
  • Machine Learning : Platforms like Chemprop train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for desired regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

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